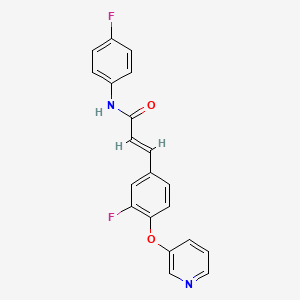
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide, also known as Compound A, is a synthetic small molecule that has been widely studied for its potential application in treating various diseases. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for drug development.
Wirkmechanismus
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A exerts its pharmacological effects by binding to a specific protein target in cells. This protein target is involved in several cellular processes that are critical for the growth and survival of cancer cells and the immune system. By inhibiting this protein target, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can disrupt these processes and induce cell death in cancer cells or reduce inflammation in tissues.
Biochemical and physiological effects:
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been shown to have several biochemical and physiological effects in cells and tissues. In cancer cells, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can induce cell death by activating a specific signaling pathway that leads to apoptosis. In immune cells, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been shown to have minimal toxicity in normal cells, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in lab experiments is its specificity for the protein target it binds to. This specificity allows researchers to study the effects of inhibiting this target in cells and tissues. However, one limitation of using (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in lab experiments is its relatively low potency compared to other small molecules. This low potency can make it difficult to achieve the desired pharmacological effects at low concentrations.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A. One direction is to optimize the synthesis of (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A to improve its potency and pharmacokinetic properties. Another direction is to investigate the potential of (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A in combination with other drugs for treating cancer and other diseases. Furthermore, future research could focus on identifying other protein targets for (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A and studying its effects on these targets. Overall, (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A represents a promising candidate for drug development, and further research is needed to fully explore its potential.
Synthesemethoden
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can be synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis of (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been described in several scientific publications, and it involves the use of various chemical reagents and solvents.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A has been extensively studied for its potential application in treating cancer, inflammation, and other diseases. In vitro studies have shown that (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can inhibit the growth of cancer cells and reduce inflammation in various tissues. Furthermore, in vivo studies have demonstrated that (E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide A can reduce tumor growth and improve survival rates in animal models.
Eigenschaften
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-5-7-16(8-6-15)24-20(25)10-4-14-3-9-19(18(22)12-14)26-17-2-1-11-23-13-17/h1-13H,(H,24,25)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMASVXYGWALS-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-[methyl(methylsulfonyl)amino]piperidine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B7551943.png)
![4-[5-[(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7551948.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-(1-cyclopropylethyl)acetamide](/img/structure/B7551955.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7551975.png)
![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)
![(3-Fluoro-4-methylphenyl)-[4-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carbonyl]piperazin-1-yl]methanone](/img/structure/B7551978.png)
![5-(2,5-dimethylphenoxy)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B7551985.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)
![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7552047.png)